2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide
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Overview
Description
2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide is a complex organic compound that features a unique structure combining an imidazoquinazoline core with a benzylcarbamoyl and dimethylaminophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide typically involves a multi-step process. One efficient approach involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is advantageous due to its good functional group tolerance, being transition metal and external oxidant-free, and easy operation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The imidazoquinazoline core can be oxidized under specific conditions.
Reduction: The carbonyl groups present in the structure can be reduced to alcohols.
Substitution: The benzylcarbamoyl and dimethylaminophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives, while reduction could produce alcohol derivatives of the original compound.
Scientific Research Applications
2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
Imidazoquinolines: These compounds share the imidazoquinazoline core and have similar biological activities.
Benzylcarbamoyl derivatives: Compounds with benzylcarbamoyl groups exhibit similar chemical reactivity.
Dimethylaminophenyl derivatives: These compounds share the dimethylaminophenyl substituent and have comparable chemical properties.
Uniqueness
What sets 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide apart is its combination of these functional groups in a single molecule, providing a unique set of chemical and biological properties that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
N-benzyl-2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N6O3S/c1-34(2)21-14-12-20(13-15-21)31-26(37)18-39-29-33-23-11-7-6-10-22(23)27-32-24(28(38)35(27)29)16-25(36)30-17-19-8-4-3-5-9-19/h3-15,24H,16-18H2,1-2H3,(H,30,36)(H,31,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRUYZUYXYJQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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